Adipoyl-d8 chloride

Übersicht

Beschreibung

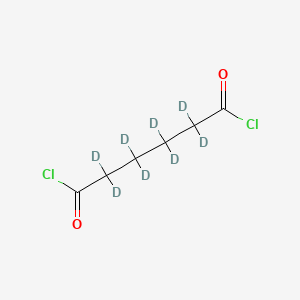

Adipoyl-d8 chloride, also known as hexanedioyl-d8 chloride, is a deuterated version of adipoyl chloride. Adipoyl chloride is a colorless liquid that reacts with water to produce adipic acid . It is used in the production of nylon by reacting with hexamethylene diamine . It is also used in the preparation of biphenyl end-capped liquid crystals and in the synthesis of chiral polymer for membrane applications .

Synthesis Analysis

This compound can be prepared by various methods, including deuterating adipoyl chloride with deuterium oxide or deuterium gas. Adipoyl chloride can also be synthesized from adipic acid, which is obtained from cyclohexane via a two-step oxidation process. Adipic acid is converted to adipoyl chloride by reaction with thionyl chloride .

Molecular Structure Analysis

The molecular formula of this compound is C6H8Cl2O2 . The structure of this compound can be determined by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC). NMR spectroscopy is especially useful for characterizing the position of deuterium atoms in labeled compounds .

Chemical Reactions Analysis

This compound is a colorless liquid that reacts with water to give adipic acid . It is used in the production of nylon by reacting with hexamethylene diamine . It is also used in the preparation of biphenyl end-capped liquid crystals and in the synthesis of chiral polymer for membrane applications .

Physical And Chemical Properties Analysis

This compound is a colorless, lachrymatory, and hygroscopic liquid. It has a melting point of -22 °C and a boiling point of 268 °C . This compound is soluble in common organic solvents such as benzene, chloroform, and ether.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biopolymers for Drug Delivery and Other Applications

Adipoyl-d8 chloride has been used in the synthesis of cellulose adipate derivatives, showcasing its relevance in creating biopolymers suitable for various applications, including drug delivery systems. By reacting cellulose esters with the benzyl monoester of adipoyl chloride, researchers have developed cellulose adipate esters, which upon further processing, can be converted into cellulose adipate derivatives. These derivatives demonstrate promising properties for applications that require water dispersion or swelling, indicating the potential of this compound in facilitating the development of novel biopolymers with diverse applications (Kar, Liu, & Edgar, 2011).

Photocrosslinkable Biodegradable Polymers

Research on photocrosslinkable biodegradable polymers derived from 4-hydroxycinnamic acid involved the synthesis of a series of these polymers using a dichloride of 4,4'-(adipoyldioxy)dicinnamic acid (CAC), which is a product of the reaction between adipoyl chloride and 4-hydroxycinnamic acid. These polymers, characterized by high molecular weight and solubility in organic solvents, have been explored for their potential in various applications, including as photocrosslinkable materials for medical and environmental purposes. The ability of these polymers to form gels that swell in water highlights their versatility and the role of this compound in their synthesis (Nagata & Hizakae, 2003).

Wirkmechanismus

Safety and Hazards

Adipoyl-d8 chloride is a combustible liquid and may be harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . Containers of this compound can burst violently or explode when heated, due to excessive pressure build-up .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAXUOGZOSVGBO-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584365 | |

| Record name | (~2~H_8_)Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284487-62-3 | |

| Record name | (~2~H_8_)Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284487-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)